
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(410)heptane-3-methanol is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol typically involves multiple steps. One common method includes the chlorination of alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-: A similar compound without the chlorine atoms.
Carane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the bicyclic structure and the specific functional groups makes it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
85099-17-8 |
|---|---|
分子式 |
C11H18Cl2O |
分子量 |
237.16 g/mol |
IUPAC名 |
2-(7,7-dichloro-6-methyl-3-bicyclo[4.1.0]heptanyl)propan-2-ol |
InChI |
InChI=1S/C11H18Cl2O/c1-9(2,14)7-4-5-10(3)8(6-7)11(10,12)13/h7-8,14H,4-6H2,1-3H3 |
InChIキー |
ZCMOCXGFGLUTHV-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1C2(Cl)Cl)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


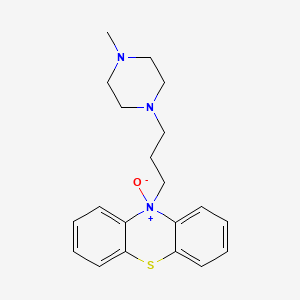
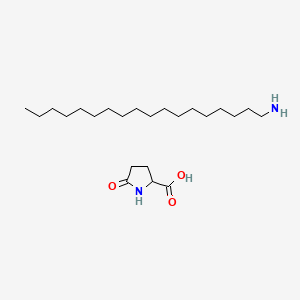
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
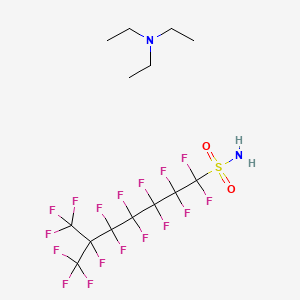


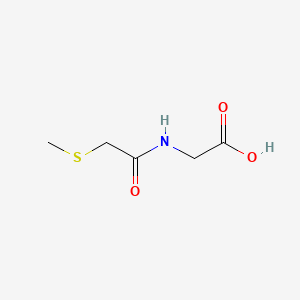
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)



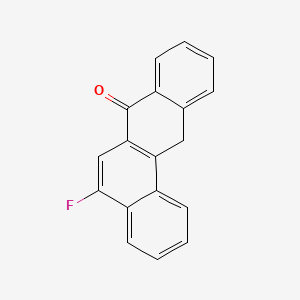
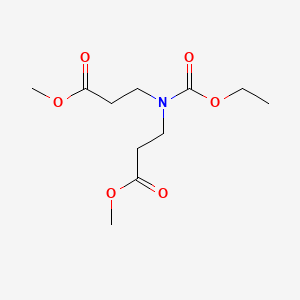
![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
